Cas no 51411-28-0 (2-Propen-1-amine, N-(diphenylmethylene)-)
51411-28-0 structure
Product Name:2-Propen-1-amine, N-(diphenylmethylene)-
CAS No:51411-28-0
MF:C16H15N
MW:221.297003984451
CID:362349
PubChem ID:11031422
Update Time:2025-04-19
2-Propen-1-amine, N-(diphenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-amine, N-(diphenylmethylene)-
- 1,1-diphenyl-N-prop-2-enylmethanimine
- DTXSID60452627
- 51411-28-0
- SCHEMBL23532647
-
- Inchi: 1S/C16H15N/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
- InChI Key: BSSSCOFREIDQJV-UHFFFAOYSA-N
- SMILES: N(/CC=C)=C(/C1C=CC=CC=1)\C1C=CC=CC=1
Computed Properties
- Exact Mass: 221.12055
- Monoisotopic Mass: 221.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- PSA: 12.36
2-Propen-1-amine, N-(diphenylmethylene)- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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